REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Br[C:31]1[CH:32]=[C:33]2[C:37](=[CH:38][CH:39]=1)[C:36]1([CH2:42][N:41]([C:43]([O:45][C:46]([CH3:49])([CH3:48])[CH3:47])=[O:44])[CH2:40]1)[O:35][CH2:34]2.C(N(CC)CC)C.[CH:57]([O:59]CCCC)=[CH2:58].Cl.C([O-])(O)=O.[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].C(O)C>[C:57]([C:31]1[CH:32]=[C:33]2[C:37](=[CH:38][CH:39]=1)[C:36]1([CH2:42][N:41]([C:43]([O:45][C:46]([CH3:49])([CH3:48])[CH3:47])=[O:44])[CH2:40]1)[O:35][CH2:34]2)(=[O:59])[CH3:58] |f:5.6,7.8.9|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with argon
|
Type
|
CUSTOM
|
Details
|
capped
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 90° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 90° C. for 4 hours under argon
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0 to 40% ethyl acetate in heptanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |